![molecular formula C15H14ClN3OS2 B292515 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292515.png)
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that belongs to the class of thienopyrimidines. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not well understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation, viral replication, or bacterial growth.
Biochemical and Physiological Effects
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported to exhibit biochemical and physiological effects. In a study conducted by Li et al., this compound was found to induce apoptosis in human hepatocellular carcinoma cells. Another study by Zhang et al. reported that this compound inhibited the replication of influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anticancer, antiviral, and antimicrobial activities. However, the limitations of using this compound in lab experiments include its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one. One of the directions is to study the mechanism of action of this compound in detail. Another direction is to investigate the potential applications of this compound in the treatment of other diseases. Furthermore, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has been reported using different methods. One of the methods involves the reaction of 2-chlorobenzyl mercaptan with 5,6-dimethyl-2-thiouracil in the presence of potassium carbonate and acetonitrile. This reaction leads to the formation of 2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is further reacted with ammonia to yield 3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
3-amino-2-[(2-chlorobenzyl)sulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in the field of medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In a study conducted by Li et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Zhang et al. reported that this compound exhibited potent antiviral activity against influenza A virus. Furthermore, this compound has shown to possess antibacterial activity against Gram-positive bacteria.
Propriétés
Formule moléculaire |
C15H14ClN3OS2 |
|---|---|
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
3-amino-2-[(2-chlorophenyl)methylsulfanyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14ClN3OS2/c1-8-9(2)22-13-12(8)14(20)19(17)15(18-13)21-7-10-5-3-4-6-11(10)16/h3-6H,7,17H2,1-2H3 |
Clé InChI |
XOWQJSZAGJBKDL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
SMILES canonique |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)

![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)
![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![allyl 5-{[4,5-diphenyl-2-(2-thienyl)-1H-imidazol-1-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B292440.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
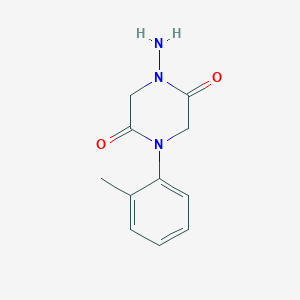
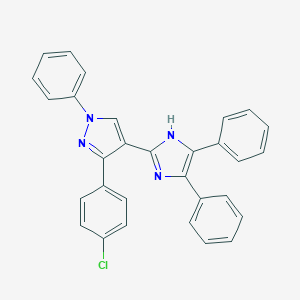

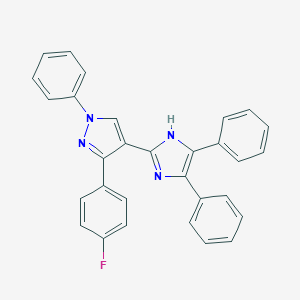

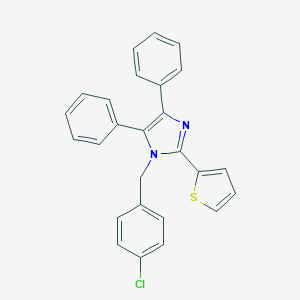
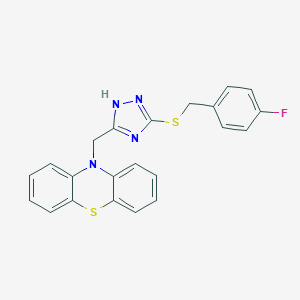
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)